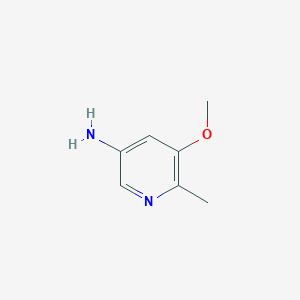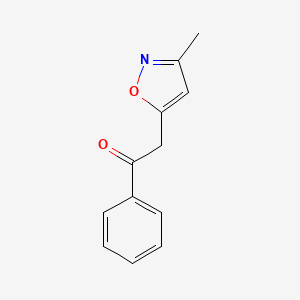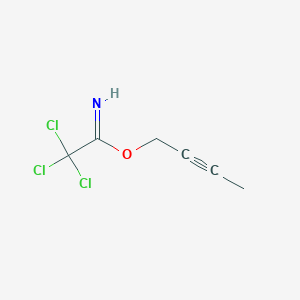
but-2-ynyl 2,2,2-trichloroacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
but-2-ynyl 2,2,2-trichloroacetimidate is a chemical compound with the molecular formula C6H10Cl3NO. It is known for its applications in organic synthesis, particularly in the preparation of esters and ethers. This compound is characterized by its high reactivity and ability to form stable intermediates, making it valuable in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of but-2-ynyl 2,2,2-trichloroacetimidate typically involves the reaction of but-2-yn-1-ol with 2,2,2-trichloroethanimidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: but-2-ynyl 2,2,2-trichloroacetimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The trichloroethanimidate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under mild conditions.
Major Products Formed:
Oxidation: Corresponding acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidates or amides.
Applications De Recherche Scientifique
but-2-ynyl 2,2,2-trichloroacetimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and ethers.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of but-2-ynyl 2,2,2-trichloroacetimidate involves the formation of a reactive intermediate that can undergo various chemical transformations. The trichloroethanimidate group acts as an electrophile, facilitating nucleophilic attack by other molecules. This reactivity is harnessed in synthetic chemistry to form new bonds and create complex molecules .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,2,2-trichloroacetimidate
- Butyltrichloroacetimidate
- 2,2,2-Trichloroacetimidic acid tert-butyl ester
Comparison: but-2-ynyl 2,2,2-trichloroacetimidate is unique due to its alkyne group, which imparts additional reactivity compared to similar compounds. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds. The presence of the trichloroethanimidate group also enhances its electrophilic properties, making it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
59402-95-8 |
|---|---|
Formule moléculaire |
C6H6Cl3NO |
Poids moléculaire |
214.5 g/mol |
Nom IUPAC |
but-2-ynyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C6H6Cl3NO/c1-2-3-4-11-5(10)6(7,8)9/h10H,4H2,1H3 |
Clé InChI |
WRFLZBDEDUXQMV-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOC(=N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


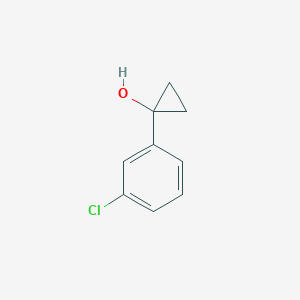
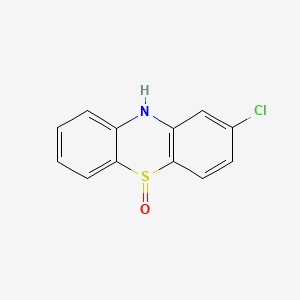
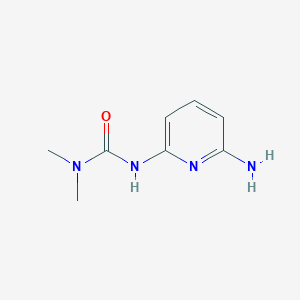
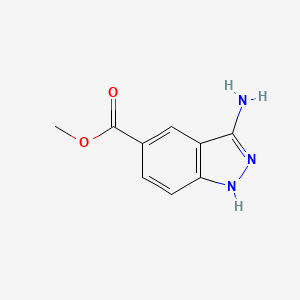
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8707200.png)
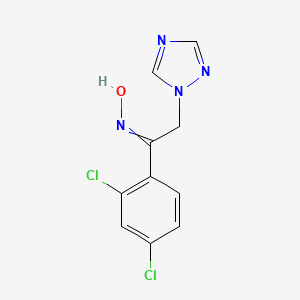
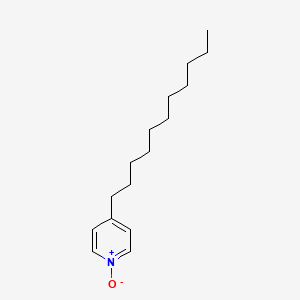
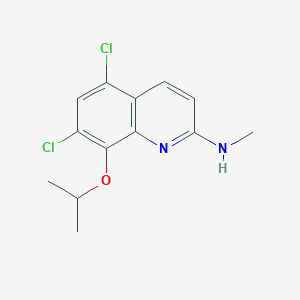
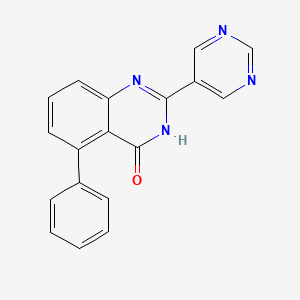
![8-Chloro-dibenz[b,f]-[1,4]oxazepine](/img/structure/B8707235.png)
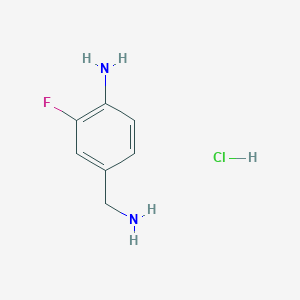
![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B8707262.png)
